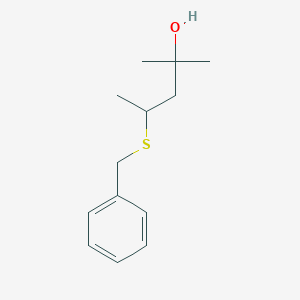
4-(Benzylsulfanyl)-2-methylpentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzylsulfanyl)-2-methylpentan-2-ol is an organic compound characterized by a benzylsulfanyl group attached to a 2-methylpentan-2-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-2-methylpentan-2-ol typically involves the reaction of benzyl mercaptan with 2-methylpentan-2-ol under specific conditions. One common method is the nucleophilic substitution reaction where benzyl mercaptan reacts with a suitable leaving group on the 2-methylpentan-2-ol molecule. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzylsulfanyl)-2-methylpentan-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the alcohol group.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Benzylsulfanyl)-2-methylpentan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(Benzylsulfanyl)-2-methylpentan-2-ol involves its interaction with specific molecular targets. For instance, in its antimalarial activity, the compound may inhibit the formation of β-hematin, a crucial process in the life cycle of the malaria parasite . The benzylsulfanyl group plays a significant role in binding to the target sites, disrupting their normal function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Benzylsulfanyl)butan-2-ol
- 4-(Benzylsulfanyl)pentan-2-ol
- 4-(Benzylsulfanyl)hexan-2-ol
Uniqueness
4-(Benzylsulfanyl)-2-methylpentan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the benzylsulfanyl group attached to a 2-methylpentan-2-ol backbone differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Propiedades
Número CAS |
74253-00-2 |
|---|---|
Fórmula molecular |
C13H20OS |
Peso molecular |
224.36 g/mol |
Nombre IUPAC |
4-benzylsulfanyl-2-methylpentan-2-ol |
InChI |
InChI=1S/C13H20OS/c1-11(9-13(2,3)14)15-10-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3 |
Clave InChI |
HIAGYHRSFKOKFV-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(C)O)SCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


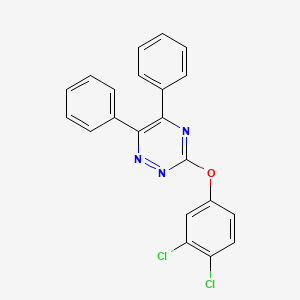
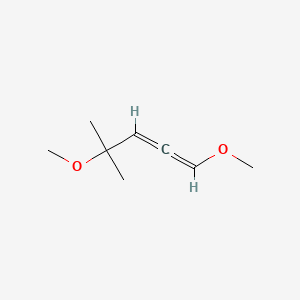
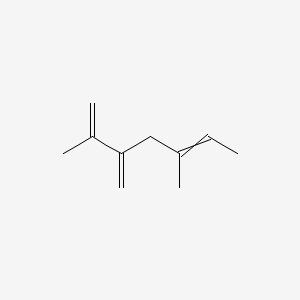
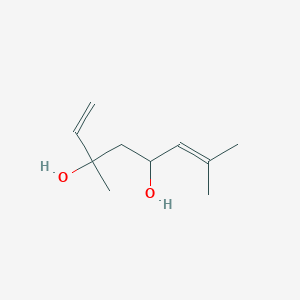
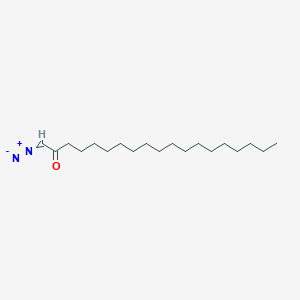
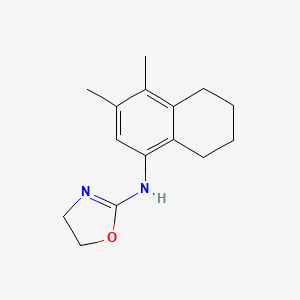
![1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil](/img/structure/B14436406.png)
![4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14436412.png)


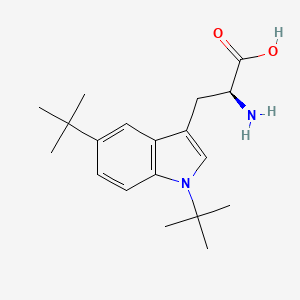
![1-[2-(4-Bromobenzene-1-sulfonyl)ethenyl]-2-chlorobenzene](/img/structure/B14436437.png)
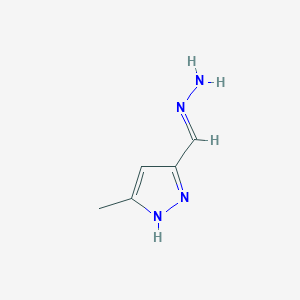
![7-[(8-Hydroxy-5-nitro-quinolin-7-yl)methyl]-5-nitro-quinolin-8-ol](/img/structure/B14436454.png)
